![molecular formula C11H20N2O2 B1317282 (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370881-96-2](/img/structure/B1317282.png)

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane

Overview

Description

“(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane” is a chemical compound with the molecular formula C11H20N2O2 . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 212.29 . The structure contains a total of 35 bonds, including 13 non-H bonds, 3 rotatable bonds, 1 four-membered ring, 1 six-membered ring, and 1 eight-membered ring .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 212.29 . It is a solid substance . The compound should be stored at room temperature, away from moisture .Scientific Research Applications

Medicinal Chemistry and Applications

Periphery Decorated and Core Initiated Neutral and Polyanionic Borane Large Molecules :This mini-review discusses the development of large boron-containing molecules with potential for medicinal applications. It highlights the unique properties of anionic metallacarborane molecules, such as their stability, geometrical and electronic properties, and potential for novel applications in medicine. The review particularly focuses on the use of poly(aryl-ether) dendrimers and octasilsesquioxane cubes as core structures for developing boron-rich large molecules with promising uses in medicinal applications, including "in vivo" imaging (Viňas et al., 2019).

Chemistry and Synthetic Applications

Design and Synthesis of Artificial Ribonucleases :This review surveys studies on designing catalysts for hydrolyzing phosphodiester bonds in RNA, incorporating imidazole residue and bis-quaternized rings of 1,4-diazabicyclo[2.2.2]octane. It proposes a versatile approach to artificial ribonucleases, optimizing molecule domain structure for maximum ribonuclease activity (Konevetz et al., 2002).

Recent Advances in Base-Assisted Michael Addition Reactions :The review provides comprehensive information on recent advancements in base-assisted Michael addition reactions, highlighting various organic and inorganic bases used. It mentions the versatility of Michael addition reactions for efficient bond formation, including the use of diazabicyclo[...] derivatives as bases (Thirupathi et al., 2022).

Environmental and Energy Applications

Fabrication, Modification, and Application of (BiO)2CO3-based Photocatalysts :This review explores the potential of (BiO)2CO3 (BOC) in various fields such as photocatalysis and supercapacitors. It discusses modification strategies to enhance BOC's visible light-driven photocatalytic performance and its applications in environmental remediation and energy conversion (Ni et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJOEEIXDPWTAZ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CNC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2CN[C@@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

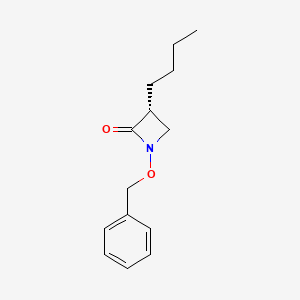

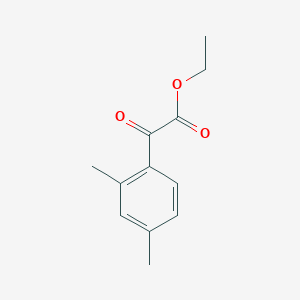

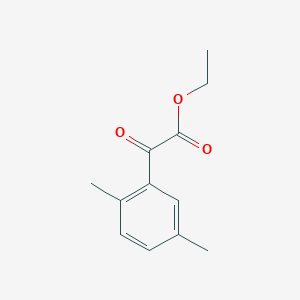

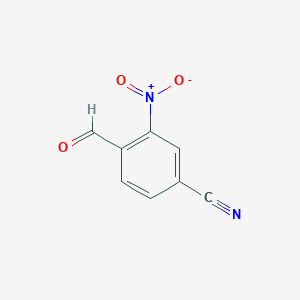

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)

![Ethyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1317226.png)